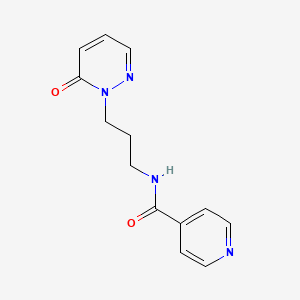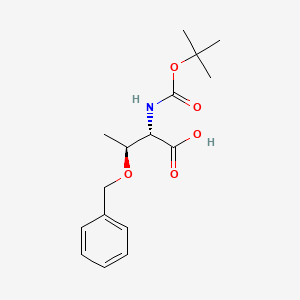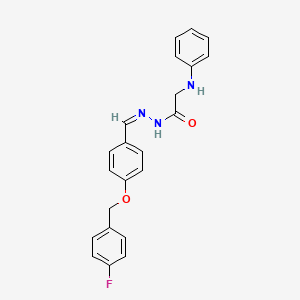
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane is an organic compound with the molecular formula C22H23N It is a complex molecule that features a tert-butyl group attached to a phenyl ring, which is further connected to a pyridyl group and another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-pyridyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-tert-Butylphenyl)(4-pyridyl)phenylmethane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-tert-Butylphenyl)(2-pyridyl)phenylmethane: Similar structure but with the pyridyl group in a different position.
4-tert-Butylphenol: Contains a tert-butyl group attached to a phenol ring.
4-(tert-Butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide: Contains a tert-butyl group and a pyridyl group but with different functional groups.
Uniqueness
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C22H23N |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-[(4-tert-butylphenyl)-phenylmethyl]pyridine |
InChI |
InChI=1S/C22H23N/c1-22(2,3)20-11-9-18(10-12-20)21(17-7-5-4-6-8-17)19-13-15-23-16-14-19/h4-16,21H,1-3H3 |
InChI-Schlüssel |
DQFPYCOHZAEHKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121202.png)
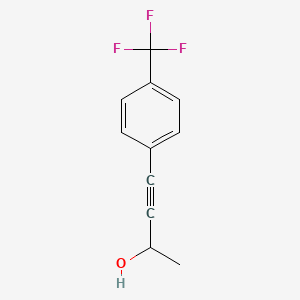
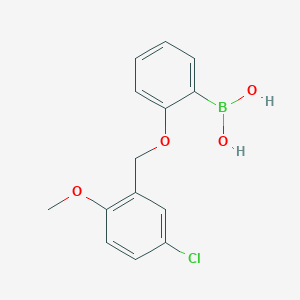
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
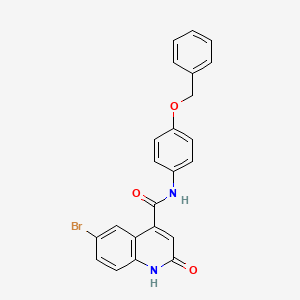
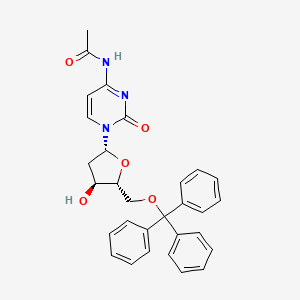
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)
